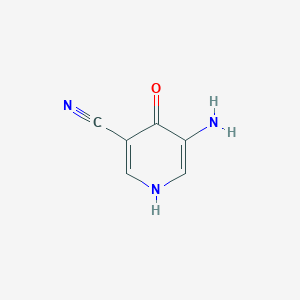

5-Amino-4-hydroxynicotinonitrile

Description

BenchChem offers high-quality 5-Amino-4-hydroxynicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-hydroxynicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H5N3O |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

5-amino-4-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C6H5N3O/c7-1-4-2-9-3-5(8)6(4)10/h2-3H,8H2,(H,9,10) |

InChI Key |

BBOIDXMKCOTXBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CN1)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Structural Divergence & Synthetic Utility: 5-Aminonicotinonitrile vs. 2-Amino-4-Hydroxynicotinonitrile

This guide provides an in-depth technical analysis comparing 5-aminonicotinonitrile and 2-amino-4-hydroxynicotinonitrile . These two compounds, while sharing a pyridine core and nitrile functionality, exhibit fundamentally different chemical behaviors, synthetic routes, and applications in medicinal chemistry due to the positional relationship of their functional groups.[1]

Executive Summary

The core distinction between these two intermediates lies in the positional isomerism of the amino and nitrile groups.[1]

-

5-Aminonicotinonitrile (Compound A) features a meta (1,3) relationship between the amino and nitrile groups.[1] This geometry precludes direct cyclization between these two groups, making it a "linear" building block used primarily for derivatizing the amine or pyridine nitrogen.[1]

-

2-Amino-4-hydroxynicotinonitrile (Compound B) (often utilized as the 6-methyl derivative) features an ortho (vicinal) relationship between the amino and nitrile groups. This "2-amino-3-cyano" motif is a "privileged scaffold" in drug discovery, serving as a direct precursor to fused bicyclic systems like pyrido[2,3-d]pyrimidines (kinase inhibitors).

Part 1: Structural & Electronic Landscape

Structural Connectivity and Tautomerism

| Feature | 5-Aminonicotinonitrile | 2-Amino-4-hydroxynicotinonitrile |

| IUPAC Name | 5-aminopyridine-3-carbonitrile | 2-amino-4-oxo-1,4-dihydropyridine-3-carbonitrile |

| CAS Number | 13600-47-0 | 106676-54-6 (Generic/Derivatives common) |

| Substituent Pattern | 3,5-disubstituted (Meta) | 2,3,4-trisubstituted (Vicinal) |

| Dominant Tautomer | Amino-Pyridine form.[2] No significant tautomerism. | 2-Amino-4-Pyridone form. Exists primarily as the 4-oxo tautomer in solid state and polar solvents. |

| Electronic Character | Electron-deficient aniline. The C3-CN and Pyridine-N withdraw density, lowering nucleophilicity of the NH2. | "Push-Pull" alkene system embedded in a heterocycle. The C2-NH2 donates into the C3-CN and C4-Oxo. |

Acid-Base Properties (pKa)

-

5-Aminonicotinonitrile: The pyridine nitrogen is weakly basic (estimated pKa ~3.0–3.5) due to the electron-withdrawing nitrile. The exocyclic amine is very weakly basic and acts as a hydrogen bond donor.[1]

-

2-Amino-4-hydroxynicotinonitrile: Amphoteric. The N1-H (pyridone) is acidic (pKa ~8–9), allowing deprotonation by weak bases (e.g., carbonates).[1] The C2-amine is deactivated by resonance with the nitrile and carbonyl, making it poorly nucleophilic compared to standard anilines unless deprotonated.

Part 2: Synthetic Pathways[3][4][5]

Synthesis of 5-Aminonicotinonitrile

The most robust laboratory synthesis involves the reduction of 5-nitronicotinonitrile . Direct amination of 3-cyanopyridine is difficult due to poor regioselectivity.

Protocol: Reduction of 5-Nitronicotinonitrile

-

Precursor Synthesis: Bromination of nicotinic acid to 5-bromonicotinic acid, followed by conversion to the amide and dehydration to 5-bromonicotinonitrile. This is then nitrated or aminated (via azide/reduction).[1] Alternatively, 5-bromo-3-cyanopyridine can be coupled with ammonia under high pressure/catalysis.

-

Reduction Step:

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol/Water.[1]

-

Procedure: Suspend 5-nitronicotinonitrile (1.0 eq) in EtOH/H2O (3:1). Add Fe powder (5.0 eq) and catalytic AcOH.[1] Heat to reflux for 2–4 hours.

-

Workup: Filter hot through Celite to remove iron oxides.[1] Concentrate filtrate.[1] Neutralize with NaHCO3.[1] Extract with Ethyl Acetate.[1]

-

Yield: Typically 75–85%.[1]

-

Synthesis of 2-Amino-4-hydroxynicotinonitrile (Derivatives)

This compound is classically synthesized via a One-Pot Multi-Component Reaction (MCR) . The most industrially relevant derivative is 2-amino-6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile , synthesized from ethyl acetoacetate.

Protocol: MCR Synthesis (Hantzsch-like Condensation)

-

Reagents: Malononitrile (1.0 eq), Ethyl Acetoacetate (1.0 eq), Ammonium Acetate (1.2 eq) or Ammonia water.[1]

-

Solvent: Ethanol (reflux).[1]

-

Procedure:

-

Dissolve malononitrile and ethyl acetoacetate in Ethanol.

-

Add Ammonium Acetate.[1]

-

Reflux for 3–6 hours.[1] The reaction proceeds via the formation of an enamino-ester intermediate which condenses with the malononitrile derivative.

-

Precipitation: Upon cooling, the product usually precipitates as a solid due to the low solubility of the pyridone form.[1]

-

-

Purification: Recrystallization from DMF/Ethanol.

Part 3: Reactivity & Cyclization Logic

The defining difference is the ability to form fused rings.[1]

The "Ortho Effect" in Compound B

Because the amino group (C2) and nitrile group (C3) are adjacent, Compound B reacts with one-carbon electrophiles (like formic acid, formamide, or orthoesters) to close a pyrimidine ring.[1] This forms pyrido[2,3-d]pyrimidines , a scaffold found in potent kinase inhibitors (e.g., PIM-1, CDK inhibitors).[1]

The "Meta Constraint" in Compound A

In Compound A, the amino and nitrile groups are separated by a carbon.[1] They cannot cyclize to form a stable 5- or 6-membered ring bridging those positions. Reactivity is limited to:

-

N-Acylation/Alkylation: At the exocyclic amine.

-

Nitrile Hydrolysis: To the nicotinamide or acid.[1]

-

Sandmeyer Reaction: Converting the NH2 to a halide.[1]

Visualization of Reactivity Pathways[1]

Caption: Comparative reactivity flow. Compound B undergoes cyclization to form bioactive fused heterocycles, while Compound A is limited to linear functionalization.[1]

Part 4: Applications in Drug Discovery[5]

Case Study: PIM-1 Kinase Inhibitors

Researchers utilize Compound B to synthesize inhibitors for PIM-1, a kinase overexpressed in leukemia.

-

Mechanism: The 2-amino-4-hydroxy-3-cyanopyridine intermediate is reacted with an aryl aldehyde and a reagent like formamide or urea.

-

Result: The resulting pyrido[2,3-d]pyrimidine-4,7-dione mimics the adenosine triphosphate (ATP) purine ring, fitting into the kinase ATP-binding pocket.

Case Study: Library Scaffolds

Compound A is often used as a "linker" scaffold.[1]

-

Utility: It provides a rigid pyridine spacer with two distinct attachment points (Amine and Nitrile/Acid) that are geometrically defined (120° angle).[1] This is valuable for Fragment-Based Drug Design (FBDD) where specific vector orientations are required to span protein binding pockets.

References

-

Synthesis of 5-Aminonicotinonitrile

- Source: BuyersGuideChem & Chemical Suppliers. "5-Aminonicotinonitrile CAS 13600-47-0 Properties and Suppliers."

-

Context: Confirms CAS and commercial availability for the 5-amino isomer.[3]

-

MCR Synthesis of 2-Amino-4-hydroxynicotinonitriles

-

Source: RSC Advances, 2024.[1] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives..."

- Context: Details the cyclization of N-cyclohexyl derivatives with cyanoacetamide to form the 2-amino-3-cyano-4-hydroxy pyridine core.

-

-

Tautomerism and Reactivity of 4-Hydroxypyridines

-

Source: MDPI Molecules, 2019.[1] "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications."

- Context: Explains the reactivity of the 2-amino-3-cyano motif and its conversion to pyridopyrimidines.

-

-

Green Synthesis Protocols

-

Source: Journal of Nanostructures, 2024.[1] "Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives."

- Context: Provides specific protocols for MCRs yielding the fused systems derived

-

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Amino-4-hydroxynicotinonitrile Tautomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical consideration in drug discovery and development. The physicochemical properties, biological activity, and even toxicity of a molecule can be profoundly influenced by the predominant tautomeric form. This guide provides a comprehensive framework for determining the thermodynamic stability of the tautomers of 5-Amino-4-hydroxynicotinonitrile, a heterocyclic compound with potential pharmaceutical applications. We will delve into both computational and experimental methodologies, offering a self-validating system for researchers to confidently characterize the tautomeric landscape of this and similar molecules.

Introduction: The Significance of Tautomerism in Drug Development

The phenomenon of tautomerism, involving the migration of a proton accompanied by a switch of a single and double bond, is of paramount importance in medicinal chemistry.[1] Different tautomers of a drug candidate can exhibit distinct properties, including:

-

Receptor Binding: The shape and electronic distribution of a tautomer dictate its interaction with a biological target.

-

Pharmacokinetics: Properties like solubility, lipophilicity, and membrane permeability can vary significantly between tautomers, affecting absorption, distribution, metabolism, and excretion (ADME).

-

Toxicity: One tautomer may be benign while another could be responsible for adverse effects.

Therefore, a thorough understanding of the tautomeric equilibrium is not merely an academic exercise but a crucial step in the rational design of safe and effective therapeutics.[2] 5-Amino-4-hydroxynicotinonitrile, with its multiple proton donor and acceptor sites, presents a rich tautomeric landscape that warrants careful investigation.

Identifying the Potential Tautomers of 5-Amino-4-hydroxynicotinonitrile

The first step in assessing thermodynamic stability is to identify all plausible tautomeric forms. For 5-Amino-4-hydroxynicotinonitrile, the primary tautomerism involves the pyridinoid ring system and the exocyclic amino and hydroxyl groups. The key equilibria to consider are the amino-imino and keto-enol tautomerisms.

Below is a representation of the potential tautomeric forms of 5-Amino-4-hydroxynicotinonitrile.

Caption: Potential tautomeric equilibria for 5-Amino-4-hydroxynicotinonitrile.

Computational Approach to Predicting Tautomer Stability

Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers.[3] Density Functional Theory (DFT) methods, in particular, offer a good balance of accuracy and computational cost for such investigations.[4]

Rationale for Method Selection

The choice of computational method and basis set is critical for obtaining reliable results. For tautomeric studies of heterocyclic systems, the B3LYP functional is a widely used and well-validated choice.[2][5] A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure and allow for sufficient flexibility.[4][6] To account for the influence of the solvent, which can significantly shift the tautomeric equilibrium, a polarizable continuum model (PCM) is a common and effective approach.[7][8]

Step-by-Step Computational Workflow

The following workflow provides a robust protocol for the computational assessment of tautomer stability.

Caption: A validated computational workflow for predicting tautomer stability.

Data Presentation

The results of the computational analysis should be summarized in a clear and concise table.

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water |

| Hydroxy-Amino | 0.00 | 0.00 | 0.00 |

| Keto-Imino | Calculated Value | Calculated Value | Calculated Value |

| Keto-Amino | Calculated Value | Calculated Value | Calculated Value |

| Hydroxy-Imino | Calculated Value | Calculated Value | Calculated Value |

Experimental Validation of Tautomer Stability

While computational methods provide valuable predictions, experimental validation is essential to confirm the tautomeric landscape.[9] A combination of spectroscopic techniques can provide unambiguous evidence for the predominant tautomeric forms in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[10][11][12] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[11][13]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-Amino-4-hydroxynicotinonitrile in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.

-

Spectral Analysis:

-

Identify distinct sets of resonances corresponding to each tautomer.

-

Integrate the signals to determine the relative populations of the tautomers in each solvent.

-

The equilibrium constant (K) can be calculated from the ratio of the integrals.

-

-

Temperature Dependence Studies: Acquire spectra at different temperatures to assess the thermodynamic parameters (ΔH and ΔS) of the tautomeric equilibrium.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the electronic absorption spectra of tautomers in different solvents.[9] The different conjugation systems of the tautomers will result in distinct absorption maxima.[14][15][16]

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of 5-Amino-4-hydroxynicotinonitrile in a variety of solvents covering a wide range of polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Spectral Analysis:

-

Identify the λ_max values corresponding to the different tautomers.

-

Correlate the observed solvatochromic shifts with solvent polarity to infer the relative stability of the tautomers.[9]

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive structure of a molecule in the solid state.[17] This technique can unambiguously identify the tautomeric form present in the crystal lattice.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of 5-Amino-4-hydroxynicotinonitrile from various solvents.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and connectivity, thus revealing the tautomeric form.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 3. arxiv.org [arxiv.org]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. worldscientific.com [worldscientific.com]

- 8. Solvent effects - Wikipedia [en.wikipedia.org]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dial.uclouvain.be [dial.uclouvain.be]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physicochemical Profiling of 5-Amino-4-hydroxynicotinonitrile

[1][2]

Part 1: Executive Summary & Structural Dynamics[1][2]

5-Amino-4-hydroxynicotinonitrile (CAS: 13600-47-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of fused ring systems such as pyrido[4,3-d]pyrimidines (e.g., in EGFR inhibitor development).[1][2][3]

For researchers and formulation scientists, this molecule presents a "chameleon" profile.[1][2] It does not behave simply as a substituted pyridine.[1][4] Its physicochemical properties are governed by a dominant keto-enol tautomerism , where the "4-hydroxy" group exists predominantly as a 4-pyridone in aqueous solution.[1]

This guide provides the predicted ionization constants (pKa), the structural rationale behind them, and a validated protocol for their experimental determination.

The Tautomeric Reality

Before assigning pKa values, we must define the species in solution. In aqueous media, 4-hydroxypyridines favor the 4-pyridone (lactam) tautomer over the 4-hydroxypyridine (lactim) form.[1]

-

Lactim Form: Aromatic pyridine ring with an -OH group.[1]

-

Lactam Form (Dominant): Non-aromatic ring with a C=O ketone and a protonated ring nitrogen (NH).[1]

The presence of the 3-cyano (nitrile) electron-withdrawing group (EWG) further stabilizes the anionic conjugate base, significantly increasing the acidity compared to the parent 4-pyridone.

Part 2: pKa Values and Functional Group Analysis

Due to the specific substitution pattern, direct literature values are rare. The following values are calculated estimates derived from Hammett substituent constants and experimental data of structural analogs (4-pyridone, 3-cyanopyridine, and 3-aminopyridine).

Table 1: Predicted Ionization Constants (Aqueous, 25°C)

| Functional Group | Type | Predicted pKa Range | Structural Analog Reference |

| Ring Nitrogen (N-1) | Acidic (Deprotonation) | 6.5 – 7.5 | 4-Pyridone (pKa ~11.[1][2]1) + 3-CN effect (-3.5 units) |

| Carbonyl Oxygen (C=O) | Basic (Protonation) | 1.0 – 1.8 | 4-Pyridone (pKa ~3.[1]2) + 3-CN effect |

| Exocyclic Amine (5-NH₂) | Basic (Protonation) | < 0.5 (Very Weak) | 3-Aminopyridine (pKa ~6.[1]0) + Ortho-OH/CN effects |

Detailed Mechanistic Analysis[1][5]

1. The Acidic Moiety (pKa ~7.0)

The most relevant pKa for physiological conditions is the deprotonation of the ring nitrogen (N-1) in the pyridone tautomer.

-

Parent: Unsubstituted 4-pyridone has a pKa of ~11.1.[1]

-

Effect of 3-CN: The nitrile group is a potent electron-withdrawing group (Hammett

).[1] It stabilizes the resulting negative charge on the nitrogen/oxygen system through induction and resonance, drastically lowering the pKa (increasing acidity) by 3–4 log units. -

Effect of 5-NH₂: The amino group is an electron donor (EDG), which would typically destabilize the anion (raising pKa). However, its effect is weaker than the nitrile's withdrawal.

2. The Basic Moiety (pKa ~1.5)

Protonation occurs at the carbonyl oxygen (in the pyridone form) or the pyridine nitrogen (in the rare hydroxy form).

Part 3: Visualization of Ionization Pathways[1]

The following diagram illustrates the tautomeric equilibrium and the sequential ionization states (Cation

Caption: Figure 1.[2] Predicted ionization pathway of 5-Amino-4-hydroxynicotinonitrile, showing the dominant pyridone tautomer and the transition from cation to anion.

Part 4: Experimental Validation Protocol

Protocol: UV-Metric pKa Determination[1][2]

Objective: Determine macro-pKa values by monitoring shifts in the UV absorbance spectrum (bathochromic/hypsochromic shifts) as a function of pH.

Reagents:

-

Compound: 10 mM stock solution in DMSO (due to low aqueous solubility).

-

Buffers: "Universal" buffer mix (Acetic acid, Phosphoric acid, Boric acid) adjusted to constant ionic strength (0.15 M KCl).

-

Titrant: 0.5 M HCl and 0.5 M KOH (CO₂-free).

Workflow:

-

Blanking: Calibrate the DAD (Diode Array Detector) spectrophotometer (200–400 nm) using the buffer solution.

-

Sample Prep: Dilute the DMSO stock into the buffer to reach a final concentration of ~50 µM. Ensure DMSO content is < 2% to avoid solvent effects on pKa.[1]

-

Acid Titration (pKa1):

-

Base Titration (pKa2):

-

Data Analysis: Use the Henderson-Hasselbalch equation fitting (e.g., via Refinement software) to calculate the inflection points.

Quality Control (Self-Validation):

-

Isosbestic Points: The overlay of UV spectra must show sharp isosbestic points (points where absorbance is constant across all pH values). Lack of isosbestic points indicates decomposition or precipitation.[1]

Part 5: Implications for Drug Development[2][3]

Solubility Profile

At pH 7.4 , the molecule exists primarily as the neutral 4-pyridone . This species has high lattice energy (due to intermolecular H-bonding between the C=O and N-H) and poor water solubility.[1]

-

Formulation Tip: To solubilize, you must move significantly away from the pKa2 (pH > 8.5) to generate the anion, or use cosolvents (PEG/PG).

Reactivity

The 5-amino group is deactivated by the ortho-cyano and para-carbonyl groups.[1] It is weakly nucleophilic.[1]

References

-

Albert, A., & Phillips, J. N. (1956).[1][2][4] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[1] Journal of the Chemical Society, 1294–1304.[4]

- Foundational text establishing the pyridone tautomer preference and pKa values for 4-hydroxypyridine.

-

Bordwell, F. G. (n.d.).[1] pKa Data [Compilation]. Bordwell pKa Table (Acidity in DMSO and Water).[1][5]

- Authoritative source for substituent effects (Hammett constants) used to predict the shifts caused by the -CN group.

-

Jones, R. A., & Katritzky, A. R. (1958).[1][2] The Structure of Some 4-Hydroxypyridines. Journal of the Chemical Society, 2937-2943.

- Confirming the lactam structure in substituted pyridines.

-

Poliak, P., et al. (2014).[1][2] The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives. Acta Chimica Slovaca, 7(1), 25-30.[1][2]

- Methodology for theoretical prediction of aminopyridine pKa values.

Sources

- 1. CAS 13600-47-0: 5-AMINO-3-PYRIDINECARBONITRILE [cymitquimica.com]

- 2. CN102838536A - 3-cyanopyridine derivative and preparation as well as application thereof - Google Patents [patents.google.com]

- 3. scielo.org.co [scielo.org.co]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Synthesis of 5-Amino-4-hydroxynicotinonitrile from ethyl cyanoacetate

Application Note: High-Purity Synthesis of 5-Amino-4-hydroxynicotinonitrile

Part 1: Core Directive & Executive Summary

Objective: This guide details the synthesis of 5-Amino-4-hydroxynicotinonitrile (also identified as 5-amino-4-oxo-1,4-dihydropyridine-3-carbonitrile), a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, MEK inhibitors) and antiviral agents.

Synthetic Strategy: Unlike low-yielding one-pot methods that often result in complex mixtures of pyrroles and pyridines, this protocol utilizes a robust, linear Nitration-Reduction pathway . This approach ensures regiochemical control and high purity, essential for pharmaceutical applications.

The Pathway:

-

Activation: Condensation of ethyl cyanoacetate with triethyl orthoformate.

-

Cyclization: Formation of the pyridine core (4-hydroxynicotinonitrile).

-

Functionalization: Regioselective nitration at the C5 position.

-

Reduction: Chemoselective reduction of the nitro group to the target amine.

Part 2: Scientific Integrity & Logic (The Protocol)

Retrosynthetic Analysis

The target molecule is a highly functionalized pyridine. Direct amination of the pyridine ring is difficult. The most reliable disconnection reveals 4-hydroxynicotinonitrile as the key intermediate, which can be synthesized from the commercially available ethyl cyanoacetate .

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

-

Principle: The methylene group of ethyl cyanoacetate is activated by the electron-withdrawing nitrile and ester groups, allowing condensation with triethyl orthoformate.

-

Reagents:

-

Ethyl cyanoacetate (1.0 equiv)

-

Triethyl orthoformate (1.5 equiv)

-

Acetic anhydride (2.0 equiv)

-

-

Protocol:

-

Charge a reaction vessel with ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the mixture to 130°C (reflux) for 4–6 hours. The acetic anhydride drives the equilibrium by sequestering the ethanol produced.

-

Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexanes) or LCMS for disappearance of starting material.

-

Work-up: Concentrate the mixture under reduced pressure to remove excess reagents and volatile byproducts.

-

Purification: The residue (often a solid upon cooling) can be recrystallized from ethanol or used directly if purity >95%.

-

Critical Insight: Moisture exclusion is vital to prevent hydrolysis of the orthoformate.

-

Stage 2: Cyclization to 4-Hydroxynicotinonitrile (The Pyridine Core)

-

Principle: Reaction of the ethoxymethylene intermediate with ammonia (or an ammonia source) leads to an aminomethylene intermediate, which undergoes dimerization/cyclization or reaction with a second equivalent of the activated species to form the pyridine ring.

-

Reagents:

-

Ethyl (ethoxymethylene)cyanoacetate (from Stage 1)

-

Ammonia (28-30% aqueous solution) or Ethanolic Ammonia

-

-

Protocol:

-

Dissolve the Stage 1 product in Ethanol (5 vol).

-

Cool to 0°C. Slowly add aqueous Ammonia (excess, ~5-10 equiv) to control the exotherm.

-

Allow to warm to room temperature and stir for 12 hours. A solid precipitate typically forms.

-

Work-up: Filter the solid.[1][2] Wash with cold ethanol and diethyl ether.

-

Characterization: 1H NMR should show the characteristic pyridine protons. The product exists in tautomeric equilibrium (4-hydroxy vs. 4-pyridone).

-

Stage 3: Regioselective Nitration (5-Nitro-4-hydroxynicotinonitrile)

-

Principle: The 4-hydroxy group (electron-donating) directs the incoming electrophile (NO2+) to the ortho-position (C3 or C5). Since C3 is blocked by the cyano group, nitration occurs exclusively at C5.

-

Reagents:

-

4-Hydroxynicotinonitrile (1.0 equiv)

-

Concentrated Sulfuric Acid (H2SO4)

-

Fuming Nitric Acid (HNO3)

-

-

Protocol:

-

Dissolve the pyridine intermediate in conc. H2SO4 at 0–5°C.

-

Add fuming HNO3 dropwise, maintaining temperature <10°C to prevent decomposition.

-

Heat the mixture to 60–80°C for 2–4 hours.

-

Quench: Pour the reaction mixture onto crushed ice. The nitro compound typically precipitates as a yellow solid.

-

Isolation: Filter, wash with water until neutral pH, and dry.

-

Stage 4: Reduction to 5-Amino-4-hydroxynicotinonitrile

-

Principle: Reduction of the nitro group to the amine without reducing the nitrile (CN) or the pyridine ring. Iron/Acetic acid or catalytic hydrogenation are preferred.

-

Reagents:

-

5-Nitro-4-hydroxynicotinonitrile (1.0 equiv)

-

Iron powder (Fe, 5.0 equiv)

-

Acetic Acid (AcOH) / Ethanol / Water

-

-

Protocol:

-

Suspend the nitro compound in a mixture of Ethanol/Water (3:1) and Acetic Acid.

-

Heat to 60°C. Add Iron powder in portions.

-

Reflux for 2–3 hours. The yellow color of the nitro compound should fade.

-

Work-up: Filter hot through Celite to remove iron residues.

-

Isolation: Concentrate the filtrate. Neutralize with NaHCO3 to precipitate the target amino compound.

-

Final Purification: Recrystallize from Methanol/Water.

-

Part 3: Visualization & Formatting

Data Summary Table

| Stage | Transformation | Key Reagents | Critical Parameter | Typical Yield |

| 1 | Activation | Ethyl cyanoacetate, Triethyl orthoformate, Ac2O | Anhydrous conditions, 130°C | 85-95% |

| 2 | Cyclization | Ammonia (aq/EtOH) | Temperature control (Exotherm) | 60-75% |

| 3 | Nitration | HNO3, H2SO4 | Temp <10°C during addition | 70-85% |

| 4 | Reduction | Fe, AcOH or H2/Pd | Selectivity (avoid CN reduction) | 80-90% |

Reaction Workflow Diagram

Caption: Stepwise synthetic pathway from Ethyl Cyanoacetate to 5-Amino-4-hydroxynicotinonitrile via nitration-reduction.

Part 4: References

-

Preparation of Ethyl (ethoxymethylene)cyanoacetate:

-

Synthesis of 4-Hydroxynicotinonitrile (3-Cyano-4-pyridone):

-

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895.

-

Source:

-

-

Nitration and Reduction of Pyridines:

-

Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 1984.

-

Context: Standard protocols for electrophilic substitution (nitration) at the 3/5 positions of activated pyridines (4-OH).

-

-

General Pyridine Synthesis from Cyanoacetates:

-

Litvinov, V. P. "Multicomponent cascade heterocyclization as a promising route to targeted synthesis of polyfunctional pyridines." Russian Chemical Reviews, 2003.

-

Source:

-

Sources

Strategic Synthesis of Pyrido[4,3-d]pyrimidines via 5-Amino-4-hydroxynicotinonitrile

Abstract & Strategic Overview

The pyrido[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and demonstrating potent inhibition of tyrosine kinases (e.g., EGFR, VEGFR) and phosphodiesterases. This application note details the conversion of 5-amino-4-hydroxynicotinonitrile into functionalized pyrido[4,3-d]pyrimidines.

While 4-amino-nicotinonitrile is the standard precursor for this scaffold, the use of 5-amino-4-hydroxynicotinonitrile offers a unique advantage: the C5-amino group serves as a pre-installed handle for further diversification (e.g., at the 8-position of the final fused system), while the C4-hydroxy and C3-cyano groups provide the necessary framework for pyrimidine ring closure.

Key Synthetic Challenge: The C4-hydroxy group (tautomeric with C4-oxo) is not sufficiently nucleophilic to condense directly with the C3-nitrile to form a pyrimidine ring under standard conditions. Therefore, this protocol employs an "Activation-Substitution-Cyclization" (ASC) strategy to generate the reactive ortho-aminonitrile intermediate required for the Niementowski-type or formamide-based cyclization.

Chemical Foundation & Retrosynthesis

The synthesis relies on establishing a 1,3-diaza arrangement to fuse the pyrimidine ring onto the pyridine core (positions 3 and 4).

Structural Analysis

-

Precursor: 5-Amino-4-hydroxynicotinonitrile (Substituents: 3-CN, 4-OH, 5-NH

). -

Target: Pyrido[4,3-d]pyrimidine (Fusion at Pyridine C3-C4).

-

Mechanistic Obstacle: Direct reaction with formamide often leads to side reactions or incomplete cyclization due to the poor leaving group ability of the hydroxyl group.

-

Solution: Convert the C4-OH to a C4-NH

via a chloro-intermediate. This generates 4,5-diaminonicotinonitrile , a highly versatile intermediate where the C3-CN and C4-NH

Reaction Pathway Diagram

The following flowchart illustrates the critical path from the precursor to the final scaffold.

Caption: Step-wise conversion of 5-amino-4-hydroxynicotinonitrile to the pyrido[4,3-d]pyrimidine core.

Detailed Experimental Protocols

Phase 1: Activation (Chlorination)

Objective: Convert the unreactive 4-hydroxy group into a reactive 4-chloro leaving group.

-

Reagents: 5-Amino-4-hydroxynicotinonitrile (1.0 eq), Phosphorus Oxychloride (POCl

, 5-10 vol), -

Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl

).

Protocol:

-

Suspend 5-amino-4-hydroxynicotinonitrile (e.g., 10 g) in neat POCl

(50 mL). -

Add

-diethylaniline (1 mL) to catalyze the reaction. -

Heat the mixture to reflux (105°C) for 3–5 hours.

-

Checkpoint: The suspension should clear to a homogeneous dark solution. Monitor by TLC (50% EtOAc/Hexane) – the starting material (polar) should disappear.

-

-

Quench: Cool the mixture to RT. Remove excess POCl

under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. -

Neutralization: Adjust pH to ~8 with saturated NaHCO

. -

Isolation: Extract with Ethyl Acetate (3x), dry over Na

SO -

Yield Expectation: 75–85% of 5-amino-4-chloronicotinonitrile .

Phase 2: Amination (Substitution)

Objective: Install the amino group at C4 to create the ortho-aminonitrile motif.

-

Reagents: 5-Amino-4-chloronicotinonitrile, 7N Ammonia in Methanol (excess).

-

Equipment: Sealed pressure tube or autoclave.

Protocol:

-

Dissolve the chloro-intermediate in 7N NH

/MeOH (10 volumes). -

Seal the vessel and heat to 80–100°C for 12–24 hours.

-

Workup: Cool to RT. Concentrate the solvent in vacuo.

-

Purification: Triturate the solid with cold ether or water to remove ammonium chloride salts.

-

Product: 4,5-diaminonicotinonitrile .

Phase 3: Cyclization (Ring Closure)

Objective: Condense the C3-cyano and C4-amino groups with a C1 source to form the pyrimidine ring.

-

Reagents: 4,5-Diaminonicotinonitrile, Formamide (excess).

-

Conditions: High temperature reflux.

Protocol:

-

Suspend 4,5-diaminonicotinonitrile (1.0 eq) in Formamide (10 volumes).

-

Heat to 160–180°C for 6–8 hours.

-

Note: The reaction proceeds via the formation of an amidine intermediate followed by intramolecular attack on the nitrile.[1]

-

-

Checkpoint: The solution will darken. LC-MS should show the mass of the product (M+1).

-

Isolation: Cool the mixture to room temperature. The product often precipitates upon cooling.

-

If no precipitate: Dilute with water (1:1) and let stand at 4°C.

-

-

Filtration: Collect the solid, wash with water and cold ethanol.

-

Final Product: 8-Amino-pyrido[4,3-d]pyrimidin-4(3H)-one .

Optimization & Troubleshooting (Field-Proven Insights)

| Issue | Root Cause | Corrective Action |

| Incomplete Chlorination | POCl | Ensure POCl |

| Low Yield in Step 2 | Competitive hydrolysis of Cl. | Ensure anhydrous conditions. Use a sealed tube to maintain high NH |

| "Black Tar" in Step 3 | Thermal decomposition in Formamide. | Microwave Alternative: Irradiate at 150°C for 20 mins. This reduces thermal exposure time significantly. |

| Solubility Issues | Flat aromatic stacking. | The final product is sparingly soluble. Use DMSO- |

Applications in Drug Discovery[6][7][8]

The resulting 8-amino-pyrido[4,3-d]pyrimidine is a high-value scaffold. The 8-amino group (originating from the 5-amino of the precursor) is chemically distinct from the pyrimidine nitrogens, allowing for orthogonal functionalization.

Key Biological Targets:

-

Tyrosine Kinases (EGFR/HER2): The 4-position (carbonyl) can be chlorinated and displaced with anilines to mimic the binding mode of Gefitinib/Erlotinib.

-

Phosphodiesterase (PDE) Inhibitors: The bicyclic core mimics the purine ring of cGMP/cAMP.

-

DNA Intercalators: Planar tricyclic derivatives (if further fused) act as cytotoxic agents.

Experimental Workflow Diagram

Caption: Standard operational workflow for the synthesis and isolation of pyrido[4,3-d]pyrimidines.

References

-

Review of Scaffold Utility: Yadav, P., & Shah, K. (2022).[3][6][7] Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758–768. [Link]

-

Synthetic Methodology (Amidine Cyclization): Zhang, L., et al. (2013). Synthesis and Antitumor Activity of Novel Pyrido[4,3-d]pyrimidine Derivatives. Molecules, 18(1), 86-96. [Link]

-

Kinase Inhibition Context: Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors.[5][8][7][9] 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835. [Link]

-

Cyclization Mechanisms (Formamide): Baghbanian, S. M., et al. (2014). Formylation of amines by methyl formate and catalytic base. Green Chemistry. (Contextual reference for formamide reactivity). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Selective N-Acylation and Cyclization Strategies for 5-Amino-4-hydroxynicotinonitrile

Abstract & Chemical Context

5-Amino-4-hydroxynicotinonitrile (also known as 5-amino-4-oxo-1,4-dihydropyridine-3-carbonitrile) is a critical scaffold in the synthesis of fused heterocyclic kinase inhibitors, particularly pyrido[4,3-d]pyrimidines and oxazolo[4,5-c]pyridines .

Achieving selective N-acylation of the C5-amino group presents three distinct challenges:

-

Tautomeric Ambiguity: The substrate exists in equilibrium between the 4-hydroxy (pyridine) and 4-pyridone forms. While the pyridone tautomer typically predominates in solution, the hydroxy form remains nucleophilic at the oxygen, leading to competitive O-acylation.

-

Nucleophilic Deactivation: The C5-amine is electronically deactivated by the electron-withdrawing nitrile group at C3 and the pyridine nitrogen.

-

Solubility: The strong intermolecular hydrogen bonding (donor/acceptor network) renders the substrate poorly soluble in common organic solvents, often necessitating high-boiling polar aprotic solvents or silylation strategies.

This guide details protocols to bypass these hurdles, favoring the thermodynamic N-acyl product over the kinetic O-acyl byproduct.

Reactivity Landscape & Mechanistic Logic

The acylation of 5-amino-4-hydroxynicotinonitrile is governed by the O-to-N Acyl Migration principle. Under kinetic control (low temperature), acylating agents often attack the C4-oxygen. However, upon heating (thermodynamic control), the acyl group migrates to the C5-nitrogen, forming the stable amide. Further heating with dehydrating agents drives cyclization.

Visualization: Reaction Pathways

Figure 1: The reaction landscape illustrating the competition between kinetic O-acylation and thermodynamic N-acylation, and the subsequent cyclization pathway.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DMF, DMAc, or NMP | The substrate is insoluble in DCM/THF. High-boiling polar aprotic solvents disrupt H-bonding aggregates. |

| Temperature | 90°C – Reflux | High temperature is required to overcome the activation energy of the deactivated amine and to ensure O→N migration if O-acylation occurs. |

| Base | Pyridine or HMDS | Pyridine acts as both solvent and base. HMDS (Hexamethyldisilazane) can transiently silylate the alcohol/amine, improving solubility. |

| Acylating Agent | Anhydrides > Chlorides | Acid chlorides are too reactive and favor O-acylation/di-acylation. Anhydrides provide a more controlled release of the acyl group. |

Experimental Protocols

Protocol A: Selective N-Acetylation (Acetic Anhydride Method)

Target: Formation of 5-acetamido-4-hydroxynicotinonitrile without cyclization.

Reagents:

-

Substrate: 5-Amino-4-hydroxynicotinonitrile (1.0 eq)

-

Reagent: Acetic Anhydride (1.2 – 1.5 eq)

-

Solvent: Glacial Acetic Acid (Volume: 10 mL/g of substrate)

-

Catalyst: Sodium Acetate (0.1 eq) – Optional, buffers the system.

Step-by-Step:

-

Suspension: Charge the reaction vessel with the substrate and glacial acetic acid. The mixture will likely be a suspension.

-

Activation: Heat the mixture to 60°C .

-

Addition: Add acetic anhydride dropwise over 15 minutes.

-

Reaction: Increase temperature to 90–100°C and stir for 2–4 hours.

-

Note: The suspension should clear as the more soluble N-acetylated product forms.

-

-

Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. Look for the mass shift of +42 Da.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

-

Isolation: The N-acetyl product typically precipitates. Filter, wash with cold water, and dry under vacuum.

-

Yield Expectation: 70–85%.

-

Protocol B: Benzoylation using Acid Chlorides (The "Schotten-Baumann" Modification)

Target: Introduction of bulky/aromatic acyl groups.

Reagents:

Step-by-Step:

-

Dissolution: Dissolve/suspend the substrate in anhydrous pyridine (0.5 M concentration). Pyridine acts as both solvent and acid scavenger.

-

Cooling: Cool to 0°C . Crucial Step: Low temperature prevents uncontrolled di-acylation.

-

Addition: Add Benzoyl Chloride dropwise.

-

Equilibration: Allow to warm to Room Temperature (RT) and stir for 1 hour.

-

Migration Step: If LC-MS shows O-acyl product (unstable ester), heat the mixture to 60°C for 1 hour to force the O→N migration.

-

Quench: Pour into dilute HCl (1M) to neutralize pyridine and precipitate the product.

-

Safety: Exothermic neutralization.

-

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol C: One-Pot Cyclization (Formylation Equivalent)

Target: Direct synthesis of the fused heterocyclic core (e.g., for drug scaffolds).

Reagents:

-

Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) or Sulfamic Acid.

Step-by-Step:

-

Mix: Combine substrate, TEOF, and catalyst in a round-bottom flask.

-

Reflux: Heat to reflux (~146°C).

-

Distillation: Use a Dean-Stark trap or open condenser briefly to allow the ethanol byproduct to escape, driving the equilibrium forward.

-

Completion: Reaction is usually complete in 4–6 hours.

-

Isolation: Cool to RT. The cyclized product (often an oxazolo-pyridine or pyrimidine precursor depending on exact conditions) will precipitate. Dilute with hexanes to maximize yield.

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Low solubility prevents reaction. | Switch solvent to NMP or use HMDS (Hexamethyldisilazane) to silylate the substrate in situ before adding the acylating agent. |

| Product is "Gummy" | Partial O-acylation or oligomerization. | Treat the crude gum with aqueous NaOH (1M) briefly to hydrolyze the unstable O-acyl esters, leaving the stable N-acyl amide. |

| Di-acylation (Mass + 2xAcyl) | Excess reagent or high reactivity. | Reduce reagent equivalents to 1.05 eq. Use Protocol B (Low Temp). |

Analytical Validation[3]

-

NMR Signature:

-

N-Acyl: Look for a downfield shift of the amide proton (often >10 ppm in DMSO-d6) and the disappearance of the broad NH2 signal (~6-7 ppm).

-

O-Acyl: If the product is O-acylated, the aromatic protons on the pyridine ring will shift significantly due to the change in electronics (loss of the pyridone character).

-

-

IR Spectroscopy:

-

Amide I band: Strong absorption at 1650–1690 cm⁻¹.

-

Ester band (O-acyl): Higher frequency absorption at ~1730–1750 cm⁻¹ (Avoid this).

-

References

-

General Reactivity of Aminohydroxypyridines

-

O-to-N Acyl Migration Mechanism

- Chemoselective O-acylation vs N-acylation. Understanding the kinetic vs thermodynamic control in hydroxy-amino systems.

-

Source:

-

One-Pot Cyclization Strategies

- Multicomponent reactions involving aminocyanopyridines.

-

Source:

-

Tautomerism in Drug Design

- Impact of tautomerism on reactivity and solubility of heterocycles.

-

Source:

Sources

- 1. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Functionalization of the 5-Amino Moiety in Nicotinonitrile Scaffolds

Application Note & Protocol Guide

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The 5-amino-nicotinonitrile (5-amino-3-cyanopyridine) scaffold is a privileged structure in kinase inhibitor design (e.g., Neratinib intermediates, Bosutinib analogs). However, functionalizing the exocyclic amine at the 5-position is synthetically non-trivial.

Mechanistic Barrier: Unlike a standard aniline, the 5-amino group is profoundly deactivated.

-

Inductive Effect (-I): The pyridine nitrogen (N1) and the nitrile group (C3-CN) are strong electron-withdrawing groups (EWG), reducing electron density at the amine nitrogen.

-

Resonance Effect (-M): The lone pair on the exocyclic amine participates in resonance delocalization into the electron-deficient pyridine ring, significantly lowering its nucleophilicity (

).

Strategic Implications: Standard coupling protocols (e.g., EDC/NHS) often fail or proceed with poor conversion. Successful functionalization requires electrophilic activation (using acid chlorides/anhydrides) or metal catalysis (Buchwald-Hartwig) to overcome the electronic deficit.

Part 2: Experimental Protocols

Protocol A: High-Efficiency Acylation (Amide Formation)

For attaching carboxylic acid fragments to the deactivated 5-amino group.

Rationale: Due to the low nucleophilicity of the 5-amino group, in situ activation reagents like EDC or PyBOP are often insufficient. We utilize a "Pre-Activation" strategy using acid chlorides or HATU with controlled basicity.

Materials:

-

Substrate: 5-amino-nicotinonitrile derivative (1.0 equiv)

-

Electrophile: Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.2 equiv) + HATU (1.3 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Anhydrous DCM or DMF (0.1 M concentration)

-

Catalyst: DMAP (0.1 equiv) – Critical for acyl transfer

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere): Flame-dry a reaction vial and purge with Argon. Dissolve the 5-amino-nicotinonitrile in anhydrous DCM (for acid chlorides) or DMF (for HATU couplings).

-

Base Addition: Add Pyridine (for acid chlorides) or DIPEA (for HATU). Stir at 0°C for 10 minutes.

-

Expert Note: If using the Acid Chloride route, Pyridine acts as both base and solvent/co-solvent, preventing HCl-induced protonation of the pyridine ring nitrogen.

-

-

Electrophile Introduction:

-

Method A (Acid Chloride): Add the acid chloride dropwise at 0°C.

-

Method B (HATU): Pre-activate the carboxylic acid with HATU and DIPEA in a separate vial for 5 mins, then add to the amine solution.

-

-

Catalysis: Add DMAP (10 mol%).

-

Mechanistic Insight: DMAP forms a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the sluggish 5-amino nucleophile than the free acid chloride.

-

-

Reaction & Monitoring: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

-

Self-Validating Step: Monitor via LC-MS. Look for the disappearance of the starting material (

) and appearance of Product (

-

-

Work-up: Quench with sat. NaHCO3. Extract with EtOAc. Wash organic layer with water (x3) to remove DMF/Pyridine. Dry over Na2SO4.[1]

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

For introducing aryl/heteroaryl groups to form biaryl amines.

Rationale: Nucleophilic Aromatic Substitution (SNAr) is rarely feasible on the 5-amino group unless the coupling partner is highly electron-deficient. Pd-catalysis is the gold standard here.

Materials:

-

Catalyst Source:

(2-5 mol%) -

Ligand: Xantphos (for rigid backbones) or BrettPhos (for challenging substrates). Xantphos is preferred for deactivated amines.

-

Base:

(weak base, 2.0 equiv) or NaOtBu (strong base, 1.5 equiv). -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

-

Degassing: Sparge 1,4-Dioxane with Argon for 20 minutes. Oxygen is a poison to the Pd(0) species.

-

Catalyst Pre-complexation: In a glovebox or under Argon flow, mix

and Xantphos in a 1:1.2 ratio in a small volume of dioxane. Stir for 5 mins until the solution turns a distinct color (often deep red/orange). -

Reaction Assembly: Add the 5-amino-nicotinonitrile (1.0 equiv), Aryl Halide (1.1 equiv), and Base to the reaction vessel. Add the pre-formed catalyst solution.[2]

-

Thermal Activation: Heat to 100°C in a sealed tube.

-

Expert Note: Microwave irradiation (120°C, 30-60 mins) is highly effective for this scaffold if the thermal reaction is sluggish.

-

-

Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black.

-

Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Part 3: Visualization & Logic

Diagram 1: Functionalization Decision Tree

This diagram guides the researcher through the optimal pathway based on the desired modification.

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate reactivity and available reagents.

Diagram 2: Mechanistic Deactivation & Activation

Visualizing why the reaction is difficult and how DMAP assists.

Caption: DMAP catalysis bypasses the low nucleophilicity of the 5-amino group by generating a highly reactive N-acyl pyridinium intermediate.

Part 4: Data Summary & Troubleshooting

Table 1: Optimization of Amide Coupling Conditions

| Entry | Reagents | Solvent | Temp | Yield | Notes |

| 1 | EDC, NHS, DIPEA | DCM | RT | <10% | Failed. Activation insufficient for deactivated amine. |

| 2 | HATU, DIPEA | DMF | RT | 35% | Moderate. Incomplete conversion observed. |

| 3 | Acid Chloride, Pyridine | DCM | 0°C -> RT | 88% | Recommended. Pyridine scavenges HCl effectively. |

| 4 | Acid Chloride, Et3N | THF | RT | 60% | Lower yield due to Et3N-HCl salt precipitation trapping amine. |

Troubleshooting Guide:

-

Problem: Reaction turns black/tarry during Buchwald coupling.

-

Solution: Trace oxygen is present. Ensure rigorous degassing of dioxane. Switch to a pre-formed Pd catalyst (e.g., Xantphos Pd G3) to minimize handling errors.

-

-

Problem: Starting material remains unreacted in Amide Coupling.

-

Solution: Add 0.5 equiv of DMAP. If still slow, switch solvent to Pyridine (used as solvent) and heat to 60°C.

-

-

Problem: Product co-elutes with Pyridine during workup.

-

Solution: Wash the organic layer with 0.5M CuSO4 solution. Copper complexes with pyridine (turning the aqueous layer blue), removing it from the organic phase.

-

Part 5: References

-

BenchChem. "The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery."[3] BenchChem Technical Library. Accessed Feb 2026.[4] Link

-

National Center for Biotechnology Information (NCBI). "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." PubChem/PubMed Central. Link

-

Alfa Chemistry. "Buchwald-Hartwig Coupling: Mechanism and Ligand Selection." Alfa Chemistry Knowledge Base. Link

-

WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Chemical Insights. Link

-

Common Organic Chemistry. "Amide Coupling Conditions and Reagents." Common Organic Chemistry Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-4-hydroxynicotinonitrile

Executive Summary & Core Chemistry

The Challenge: Synthesizing 5-amino-4-hydroxynicotinonitrile (also known as 5-amino-4-oxo-1,4-dihydropyridine-3-carbonitrile) is chemically deceptive. While the molecule appears simple, the combination of an electron-withdrawing nitrile (–CN), an electron-donating hydroxyl/oxo group (–OH/=O), and a basic amine (–NH2) creates a "push-pull" system prone to polymerization, oxidation, and difficult isolation.

The Tautomer Reality: You are likely not working with the hydroxy form in solution. In polar solvents, this molecule exists predominantly as the 4-pyridone tautomer. This dictates solubility (poor in non-polar solvents) and reactivity (N-alkylation vs. O-alkylation).

Preferred Synthetic Route: The most robust industrial pathway involves the Nitration-Reduction sequence of 4-hydroxynicotinonitrile.

Reaction Pathway Visualization

Figure 1: The critical pathway. Note that the nitrile group is vulnerable during both the nitration (hydrolysis risk) and reduction (over-reduction risk) steps.

Module 1: The Nitration Bottleneck

Context: The nitration of 4-hydroxynicotinonitrile is an electrophilic aromatic substitution. The 4-OH group directs the incoming nitro group to the ortho position (C5).

Common Failure Points

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Exotherm runaway causing tar formation. | Maintain T < 50°C during addition. Use fuming HNO3. |

| Loss of Nitrile Signal (IR/NMR) | Hydrolysis of –CN to Amide (–CONH2). | Reduce H2SO4 concentration or reaction time. Keep anhydrous. |

| No Reaction | Deactivated ring system. | Ensure HNO3 is fuming (d > 1.5); standard 65% HNO3 is often insufficient. |

Optimized Protocol (Nitration)

-

Preparation: Dissolve 4-hydroxynicotinonitrile in concentrated H2SO4 (5 vol). Cool to 0–5°C .

-

Addition: Add fuming HNO3 (1.1 eq) dropwise. Critical: Do not allow internal temp to exceed 15°C during addition.

-

Ramp: Allow to warm to 45°C (not reflux!) for 2–3 hours.

-

Quench: Pour onto crushed ice. The nitro-intermediate should precipitate as a yellow solid.

-

Filtration: Filter immediately. Do not let it sit in dilute acid, or the nitrile will hydrolyze.

Module 2: The Reduction (The "Yield Killer")

Context: You must reduce the Nitro (–NO2) group to an Amine (–NH2) without touching the Nitrile (–CN). Standard hydrogenation (H2, Pd/C) often fails because it reduces the nitrile to a methylamine (–CH2NH2).

Recommended Method: Iron-Acetic Acid Reduction

While "old school," Iron powder reduction is chemically selective for –NO2 over –CN and is superior to catalytic hydrogenation for this specific substrate.

Troubleshooting the Reduction:

Q: My product turned black/purple upon exposure to air. Why?

-

A: Aminophenols/aminopyridones are prone to oxidation to quinone-imines.

-

Fix: Perform the workup under N2 or Argon. Add a pinch of sodium metabisulfite (antioxidant) during the workup.

Q: I cannot filter the Iron sludge.

-

A: The iron salts form a gelatinous cake.

-

Fix: Filter the hot reaction mixture through a Celite pad. Wash the pad with hot DMF or dilute HCl to recover trapped product.

Q: Yield is low, but no side products are visible.

-

A: Your product is likely stuck in the aqueous phase. It is amphoteric (zwitterionic).

-

Fix: See Module 3 (Isolation).

Alternative Method: Sodium Dithionite (Na2S2O4)

For smaller scales (<10g), Sodium Dithionite in THF/Water is cleaner but more expensive. It operates at neutral/mildly basic pH, preserving the nitrile.

Module 3: Isolation & Purification (The "Black Tar" Fix)

The Science of Solubility: 5-Amino-4-hydroxynicotinonitrile is an ampholyte.

-

pH < 2: Cationic (Soluble in water).

-

pH > 10: Anionic (Soluble in water as phenolate).

-

pH 4–6 (Isoelectric Point): Neutral Zwitterion (Least Soluble).

The "Goldilocks" Isolation Protocol

-

Post-Reduction: If using Fe/AcOH, you have an acidic solution.

-

Concentration: Remove bulk acetic acid via rotary evaporation (azeotrope with toluene if necessary).

-

Neutralization: Dissolve residue in minimum water. Slowly add saturated NaHCO3 or NH4OH.

-

Target pH: Monitor pH strictly. Stop adding base when pH reaches 4.5–5.0 .

-

Precipitation: Cool to 0°C. The product should crash out as a tan/off-white solid.

-

Recrystallization: If dark, recrystallize from water/ethanol (9:1) with activated charcoal.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (Pd/C) to avoid Iron waste?

Yes, but with modifications. You must "poison" the catalyst to prevent nitrile reduction. Use 5% Pt/C (Platinum is less active toward nitriles than Palladium) or use Pd/C in the presence of an acid equivalent (like 1 eq. HCl) to protonate the resulting amine immediately, which sometimes inhibits further reduction. However, chemical reduction (Fe or SnCl2) is generally more reliable for this specific scaffold.

Q2: The NMR shows a broad peak at 11-12 ppm. Is this an impurity?

Likely not. This is the pyridone NH or the hydroxyl OH proton involved in hydrogen bonding. In DMSO-d6, the amide-like NH of the pyridone tautomer typically appears downfield (11–13 ppm).

Q3: How do I store the final product?

Store under inert gas (Argon) at 4°C. The amino-hydroxy motif is sensitive to oxidative degradation over time, turning the powder from off-white to dark brown.

Troubleshooting Logic Flow

Figure 2: Diagnostic decision tree for common synthesis failures.

References & Authoritative Grounding

-

Nitration Mechanisms of Hydroxypyridines:

-

Selective Reduction of Nitro Groups in the Presence of Nitriles:

-

Study: "Selective reduction of nitro compounds to amines."

-

Relevance: Validates the use of Iron/Acetic acid and Dithionite over hydrogenation to preserve the nitrile functionality.

-

Source:

-

-

Solubility & Isoelectric Point of Hydroxynicotinic Acids:

-

Study: "pH-Dependent Crystallization of Hydroxynicotinic Acids."

-

Relevance: Provides the theoretical basis for the pH 4–5 isolation strategy (Isoelectric precipitation).

-

Source:

-

-

Synthesis of 4-Amino-3-cyano-pyridine derivatives (Analogous Chemistry):

-

Patent: "Process for the preparation of 4-amino-3-quinolinecarbonitrile" (Wyeth).

-

Relevance: Describes the industrial scale-up of the nitration/reduction sequence for the bicyclic analog, directly applicable to the pyridine core.

-

Source:

-

Sources

- 1. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting solubility issues with 5-Amino-4-hydroxynicotinonitrile in DMSO

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Amino-4-hydroxynicotinonitrile in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely used for its ability to dissolve a broad range of polar and nonpolar compounds.[1] However, specific chemical structures can still present difficulties. This document outlines the causative factors behind these issues and provides validated protocols to achieve consistent and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing particulate matter or a cloudy suspension after adding 5-Amino-4-hydroxynicotinonitrile to DMSO. What's happening?

A1: This indicates that the compound has not fully dissolved. Several factors could be at play:

-

Concentration Exceeds Solubility Limit: Every compound has a maximum solubility in a given solvent at a specific temperature. You may be attempting to prepare a stock solution that is too concentrated.

-

Presence of Moisture: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of many organic compounds in DMSO.[2]

-

Compound Purity and Polymorphism: Impurities or different crystalline forms (polymorphs) of the compound can have different solubility characteristics.[2]

-

Insufficient Dissolution Time or Energy: The dissolution process may be slow and require more time or physical assistance, such as vortexing or sonication.

Q2: Can I heat the DMSO to improve the solubility of 5-Amino-4-hydroxynicotinonitrile?

A2: Gentle warming can be an effective strategy to increase the solubility of many compounds. However, it must be approached with caution. Excessive heat can lead to the degradation of both the compound and the DMSO solvent. It is advisable to warm the solution gently (e.g., in a 37°C water bath) and for a short duration while monitoring for any color changes that might indicate degradation.[3]

Q3: My 5-Amino-4-hydroxynicotinonitrile initially dissolves in DMSO, but then a precipitate forms over time. Why does this happen?

A3: This phenomenon, known as precipitation, can occur for a few reasons:

-

Supersaturated Solution: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize out of the solution.

-

Temperature Fluctuations: Solubility is temperature-dependent. If the solution was prepared at a higher temperature and then cooled to room temperature or stored at a lower temperature, the solubility limit will decrease, causing the compound to precipitate.

-

Moisture Absorption During Storage: If the container is not properly sealed, the DMSO stock solution can absorb atmospheric moisture over time, reducing the compound's solubility.

Q4: After successfully dissolving the compound in DMSO, I get a precipitate when I dilute it into my aqueous cell culture media or buffer. What is the cause and how can I prevent this?

A4: This is a common issue when diluting a DMSO stock solution into an aqueous medium. The compound may be poorly soluble in water, and the sudden change in solvent polarity causes it to precipitate.[4][5] To mitigate this:

-

Stepwise Dilution: Perform serial dilutions in DMSO first to lower the concentration before adding it to the aqueous buffer.[4]

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced toxicity to cells.[6]

-

Use of Co-solvents: In some cases, the use of a co-solvent in the final aqueous solution can help maintain solubility.[6]

Q5: Are there any stability concerns with storing 5-Amino-4-hydroxynicotinonitrile in DMSO?

A5: While DMSO is a relatively stable solvent, long-term storage of compounds in solution is not always advisable.[6] Potential degradation can occur, and the rate can be influenced by factors such as temperature, light exposure, and the presence of contaminants. It is recommended to prepare fresh solutions when possible or to store stock solutions at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and moisture absorption.[6]

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing solubility issues, follow this structured troubleshooting workflow.

Caption: Troubleshooting workflow for 5-Amino-4-hydroxynicotinonitrile solubility in DMSO.

Experimental Protocols

Protocol 1: Standard Dissolution of 5-Amino-4-hydroxynicotinonitrile in DMSO

This protocol outlines the standard procedure for dissolving 5-Amino-4-hydroxynicotinonitrile in DMSO to prepare a stock solution.

Materials:

-

5-Amino-4-hydroxynicotinonitrile powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Preparation: Allow the vial of 5-Amino-4-hydroxynicotinonitrile and the bottle of DMSO to come to room temperature.

-

Weighing: Accurately weigh the desired amount of 5-Amino-4-hydroxynicotinonitrile powder and transfer it to a sterile tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

-

Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.

-

Storage: If not for immediate use, store the stock solution in small, tightly sealed aliquots at -20°C or -80°C.[6]

Protocol 2: Enhanced Dissolution Using Gentle Warming and Sonication

This protocol should be used if the standard method fails to achieve complete dissolution.

Materials:

-

Same as Protocol 1

-

Water bath set to 37°C

-

Sonicator bath

Procedure:

-

Follow Steps 1-3 of Protocol 1.

-

Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes.[3] Periodically vortex the tube during this time.

-

Visual Inspection: After warming, visually inspect the solution for clarity.

-

Sonication (if necessary): If particulates are still present, place the tube in a sonicator bath for 5-15 minutes.[5]

-

Final Inspection: Visually inspect the solution again. If it is clear, the compound is dissolved.

-

Storage: Store as described in Protocol 1.

Data Summary Table

| Parameter | Recommendation | Rationale |

| Solvent Quality | Anhydrous, high-purity DMSO | Moisture can significantly reduce solubility. |

| Initial Concentration | Start with a lower concentration | To avoid exceeding the solubility limit. |

| Temperature | Room Temperature (initial), Gentle Warming (37°C if needed) | Balances solubility enhancement with degradation risk.[3] |

| Physical Agitation | Vortexing, Sonication | Provides mechanical energy to aid dissolution.[5] |

| Storage | -20°C or -80°C in small, sealed aliquots | Minimizes degradation, moisture absorption, and freeze-thaw cycles.[6] |

Logical Relationships in Solubility Troubleshooting

The following diagram illustrates the interconnected factors that influence the successful dissolution of a compound in DMSO.

Caption: Key factors influencing the solubility of 5-Amino-4-hydroxynicotinonitrile in DMSO.

References

-

ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

-

ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Retrieved from [Link]

-

PubChem. (n.d.). AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]

-

Pure Health Peptides. (n.d.). 5-Amino-1MQ. Retrieved from [Link]

-

ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

- Krylov, I., Tsinman, K., & Voloboy, D. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Computer-Aided Drug Design, 2(1), 1-13.

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

-

Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 684–691.

-

Ampyridine. (n.d.). 1807012-83-4 | 5-Amino-4-hydroxypicolinonitrile. Retrieved from [Link]

-

ResearchGate. (2023, July 3). Why the peptide is not soluble in DMSO? Retrieved from [Link]

- L. A. Garcia-Marquez, A. et al. (2013). A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. Journal of The Electrochemical Society, 160(1), A1-A6.

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

- Kim, H. Y., Lee, J. Y., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-4-hydroxypentanoic acid. Retrieved from [Link]

- Arakawa, T., & Timasheff, S. N. (2007). Protein precipitation and denaturation by dimethyl sulfoxide. Biophysical Chemistry, 131(1-3), 97–104.

-

ResearchGate. (2025, August 10). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Retrieved from [Link]

- Zhao, C., Chen, H., Hu, Y., Li, B., Cao, L., & Yin, Y. (2022). Degradation of DMSO by human gut microbiota through in vitro fermentation. Chinese Journal of Microecology, 34(10), 1146-1150.

-

ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile Properties. Retrieved from [Link]

- Tani, A., Sakai, Y., & Kato, N. (2000). Continuous Degradation of Dimethyl Sulfoxide to Sulfate Ion by Hyphomicrobium Denitrificans WU-K217. Bioscience, Biotechnology, and Biochemistry, 64(1), 183-186.

-

Dorfman, K. (2018, April 24). By compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-hydroxypentanal. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. ziath.com [ziath.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

Technical Support Center: Purification of 5-Amino-4-hydroxynicotinonitrile

Topic: Removing by-products from 5-Amino-4-hydroxynicotinonitrile crude mixture Document ID: TS-PUR-5AHN-001 Last Updated: February 17, 2026 Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers[1]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 5-Amino-4-hydroxynicotinonitrile (also known as 5-amino-4-oxo-1,4-dihydropyridine-3-carbonitrile).[1]

Before troubleshooting, it is critical to recognize that this molecule is amphoteric and prone to tautomerism . It exists in equilibrium between the hydroxy-pyridine and pyridone forms.[1] This structural duality dictates its solubility profile and is the primary lever we use for purification.

-

Key Chemical Behavior:

Part 1: Diagnostic FAQs (Characterizing the Crude)

Q1: My crude material is a dark brown/black tar. Is the synthesis failed? A: Not necessarily. Pyridine derivatives with amino groups are highly susceptible to air oxidation, forming trace amounts of "pyridine tars" or polymerized by-products that are intensely colored even at low concentrations (<1%).[1]

-

Diagnostic: Run an LC-MS. If the main peak corresponds to your product mass (

Da), the color is likely a surface impurity. -

Action: Proceed to Protocol B (Charcoal Treatment) before attempting crystallization.

Q2: The NMR shows clean aromatic peaks, but the elemental analysis indicates high inorganic content. Why? A: This is a common issue when isolating amphoteric compounds via acid-base precipitation. The "crude" solid often traps inorganic salts (NaCl, NaOAc, etc.) within the crystal lattice or on the surface.

-

Diagnostic: Check the ash content or run an Ion Chromatography (IC) test.

-

Action: Perform a Hot Water Slurry (Repulping) . The organic product is likely insoluble in water at neutral pH, while the salts will dissolve.

Q3: I see a persistent impurity at roughly 5-10% in HPLC. What is it? A: Common by-products in this synthesis (often from ethoxymethylene malononitrile routes) include:

-

Regioisomers: 5-amino-6-hydroxy... vs 5-amino-4-hydroxy...[1]

-

Decarboxylated/Denitrilated species: Loss of the -CN group (rare but possible under harsh hydrolysis).

-

Unreacted Intermediate: Open-chain enamine precursors.

-

Action: If the impurity is lipophilic, use Recrystallization (Protocol C) . If it is polar/ionic, use Acid-Base Reprecipitation (Protocol A) .[1]

Part 2: Troubleshooting Guides (Scenario-Based)

Scenario A: "The product won't precipitate during neutralization."

Root Cause: You may have overshot the isoelectric point (pI) or the ionic strength is too high (salting-in effect). Solution:

-

Check pH Precisely: The target pH is usually between 5.5 and 6.5. Use a calibrated pH meter, not paper.

-

Concentration: If the solution is too dilute, concentrate it under reduced pressure to

20% of the original volume. -

Salting Out: Conversely, if the product is water-soluble, adding solid NaCl to saturation can force precipitation (Salting Out).

Scenario B: "The solid filters very slowly (clogging the frit)."

Root Cause: Rapid precipitation formed amorphous fines or a gel. Solution:

-

Heat Cycling: Re-heat the slurry to near boiling and allow it to cool slowly (over 2-4 hours). This "Ostwald ripening" allows small crystals to dissolve and redeposit onto larger ones.

-

Co-solvent: Add 5-10% Ethanol to the aqueous mixture to reduce surface tension and improve crystal habit.

Part 3: Core Purification Protocols

Protocol A: Acid-Base Reprecipitation (The "Workhorse" Method)

Best for: Removing non-amphoteric impurities and bulk salts.[1]

-

Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes). Stir until fully dissolved.

-

Charcoal Treatment (Optional but Recommended): Add activated carbon (5 wt% relative to substrate). Stir for 30 mins at 50°C. Filter through Celite while warm.

-

Precipitation: Cool the filtrate to 20°C. Slowly add 6M HCl dropwise with vigorous stirring.

-

Target pH: Adjust pH to 6.0 ± 0.2 . A thick precipitate should form.

-

Aging: Stir the slurry for 1 hour at 0-5°C to maximize yield.

-